1-(5-chloro-2-nitrobenzyl)piperidine
Description
1-(5-Chloro-2-nitrobenzyl)piperidine is a piperidine derivative characterized by a benzyl substituent at the nitrogen atom of the piperidine ring, with a chlorine atom at the 5-position and a nitro group at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₁₃ClN₂O₂, with a molecular weight of 240.686 g/mol .
Properties
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-4-5-12(15(16)17)10(8-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXNXCFXMWJZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine derivatives are a diverse class of compounds with varied biological activities. Below, 1-(5-chloro-2-nitrobenzyl)piperidine is compared to structurally or functionally related analogs:
Table 1: Structural and Pharmacological Comparison of Piperidine Derivatives
Key Structural Differences and Implications
- Ring Modifications : Unlike PCP (which has a cyclohexyl-phenyl group), the benzyl substituent in this compound lacks conformational rigidity, possibly reducing NMDA receptor affinity but improving solubility .
- Functional Group Variations : The nitro group may serve as a hydrogen-bond acceptor, contrasting with the methoxy or hydroxyl groups in α-glucosidase inhibitors (e.g., Compound 6), which directly interact with enzyme active sites .
Pharmacological and Functional Insights
- NMDA Receptor Antagonists : PCP and ketamine derivatives (e.g., 1-(2-thienyl)cyclohexylpiperidine) demonstrate that bulky aromatic/heteroaromatic groups on piperidine enhance NMDA receptor binding. The absence of a cyclohexyl ring in this compound may limit such activity .
- Enzyme Inhibition : Piperidine derivatives with polar substituents (e.g., Compound 6’s triol groups) show potent α-glucosidase inhibition, whereas nitro/chloro groups in the target compound may favor interactions with oxidoreductases or proteases .
- Analgesic Potential: Structural analogs like PCP-OCH₃-tetralyl (IC₅₀ = 8.2 μM in tail immersion test) suggest that electron-donating groups (e.g., methoxy) enhance analgesic efficacy compared to electron-withdrawing nitro groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
